molecular formula C6H11N3OS B2590434 1-(5-Amino-2,2-dimethyl-[1,3,4]thiadiazol-3-yl)-ethanone CAS No. 72926-05-7

1-(5-Amino-2,2-dimethyl-[1,3,4]thiadiazol-3-yl)-ethanone

Cat. No. B2590434
CAS RN: 72926-05-7
M. Wt: 173.23
InChI Key: YDEAVADCTJTCKL-UHFFFAOYSA-N
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Description

1,3,4-Thiadiazole derivatives are known to exhibit a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial . They are synthesized efficiently in three steps in high isolated yields from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide .


Synthesis Analysis

The compounds are synthesized efficiently in three steps in high isolated yields from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide .


Molecular Structure Analysis

The molecular structure of a compound is responsible for various pharmacological activities, and mostly heterocyclic moieties have diverse activities .


Chemical Reactions Analysis

The compounds are synthesized efficiently in three steps in high isolated yields from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide .


Physical And Chemical Properties Analysis

The yield and melting point of one of the derivatives were found to be 71% and 188–190°C respectively .

Scientific Research Applications

  • Biological Activity Profiling

    • The 1,3,4-thiadiazole core, closely related to 1-(5-Amino-2,2-dimethyl-[1,3,4]thiadiazol-3-yl)-ethanone, is primarily recognized as a pharmacological scaffold in medicinal chemistry. Compounds derived from 5-substituted-1,3,4-thiadiazole-2-amine have been examined for a spectrum of biological activities, including DNA protective abilities and antimicrobial effects. For instance, certain synthesized compounds demonstrated strong antimicrobial activities against specific bacterial strains and showcased cytotoxicity against cancer cell lines, highlighting their potential in chemotherapy drug development (Gür et al., 2020).
  • Antimicrobial and Antioxidant Evaluation

    • Novel derivatives of this compound have been synthesized and evaluated for their antimicrobial and antioxidant properties. These derivatives have displayed significant to moderate efficacy against various microbes. Some specific derivatives have shown exceptional efficiency against certain fungal strains and were also identified as potent antioxidants, indicating their potential in various therapeutic applications (Bhadraiah et al., 2021).
  • Fungicidal Activities

    • Compounds synthesized using thiadiazole derivatives have shown moderate to good fungicidal activities against various fungal strains. For example, certain compounds have exhibited significant inhibition against Fusarium oxysporum, showcasing their potential in addressing agricultural concerns related to fungal infections (Mao et al., 2012).
  • Photosensitizing Properties

    • New compounds involving thiadiazole derivatives have been synthesized and characterized, displaying notable properties as photosensitizers. These compounds are potentially useful for photodynamic therapy applications due to their high singlet oxygen quantum yield and appropriate photodegradation quantum yield, making them suitable for Type II mechanisms in cancer treatment (Pişkin et al., 2020).
  • Synthesis of Novel Derivatives

    • A wide array of novel derivatives involving thiadiazole core structures have been synthesized. These derivatives have been explored for their antitumor and antioxidant properties, as well as their potential in the development of antimicrobial agents. The synthesis processes often involve multi-component reactions, offering a diverse range of biological activities and therapeutic potentials (Nikalje et al., 2017).

Mechanism of Action

Target of Action

The primary target of 1-(5-Amino-2,2-dimethyl-[1,3,4]thiadiazol-3-yl)-ethanone is the urease enzyme . Urease is a nickel-containing enzyme that catalyzes the conversion of urea to ammonia and carbon dioxide . This enzyme is found in several cells, including bacteria, fungi, algae, and some plant cells .

Mode of Action

This compound interacts with the active site of the urease enzyme, inhibiting its activity . The molecular docking simulation results indicate that this compound could interact well with the active site of the urease enzyme .

Biochemical Pathways

The inhibition of the urease enzyme by this compound affects the urea cycle . The urea cycle is a series of biochemical reactions that produce ammonia from urea. When urease is inhibited, the conversion of urea to ammonia is reduced, which can affect various downstream effects, such as the pH level in the environment of Helicobacter pylori .

Pharmacokinetics

The compound’s high activity against the urease enzyme suggests it may have good bioavailability .

Result of Action

The inhibition of the urease enzyme by this compound leads to a decrease in the conversion of urea to ammonia . This can result in a decrease in pH, which is essential for the survival of certain bacteria such as Helicobacter pylori .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH level can affect the activity of the urease enzyme and, consequently, the efficacy of this compound . .

Safety and Hazards

In an oral single-dose toxicity study, the 50% lethal dose (LD 50) was calculated to be 2304.4 mg/kg .

Future Directions

Given their wide range of biological activities, 1,3,4-thiadiazole derivatives may serve as possible lead compounds for the development of new drugs .

properties

IUPAC Name

1-(5-amino-2,2-dimethyl-1,3,4-thiadiazol-3-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3OS/c1-4(10)9-6(2,3)11-5(7)8-9/h1-3H3,(H2,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDEAVADCTJTCKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C(SC(=N1)N)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>26 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24802802
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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